7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Overview
Description
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound has been used in studies focusing on crystal structures. For instance, the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported to exhibit mirror symmetry and adopt a chair conformation, providing insights into molecular conformations in such compounds (Dong et al., 1999).
Synthesis and Reactivity
The compound is relevant in the synthesis and reactivity studies of various triazoles and diazaspirocycles. A related study focused on the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, demonstrating the compound's role in the formation of these structures (Lkizler et al., 1996). Another study reported on the solid-phase synthesis of diazaspirocycles, underlining the importance of compounds like 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate in such syntheses (Macleod et al., 2006).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, similar compounds have been synthesized for potential therapeutic applications. For example, the synthesis of the spiroacetal fragment of broussonetine H involves a structure akin to this compound (Brimble et al., 2003). Another study involved the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, which highlights the compound's role in developing novel chemical entities (Li et al., 2014).
Organic Chemistry and Structural Studies
The compound is crucial in organic chemistry, especially in structural studies and synthesis. A study on the synthesis of new spiroheterocycles, including tetraoxa and dioxaspiro[5.5]undecanes, showcases the compound's utility in developing complex organic structures (Goubert et al., 2006).
Properties
IUPAC Name |
7-O-benzyl 10-O-tert-butyl 3-oxo-2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-10-9-23(14-21(15-24)11-17(25)22-13-21)18(26)28-12-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFIJYCLPXMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CC(=O)NC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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